N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a phenyl ring, a furan ring, and an isoxazole ring
Mechanism of Action
Target of Action
The primary target of this compound is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis .
Mode of Action
The compound interacts with its target by forming a covalent bond with the C522 residue of p97 . This interaction inhibits the ATPase activity of p97, thereby affecting its function in protein degradation .
Biochemical Pathways
The inhibition of p97 disrupts the protein degradation pathway, particularly the ubiquitin-proteasome system. This system is responsible for degrading misfolded or damaged proteins, and its disruption can lead to the accumulation of such proteins, potentially leading to cellular stress and apoptosis .
Pharmacokinetics
Imidazole derivatives, which this compound is a part of, are generally known to have good solubility and bioavailability
Result of Action
The inhibition of p97 by this compound can lead to the accumulation of misfolded or damaged proteins in the cell . This can induce cellular stress and potentially lead to apoptosis, or programmed cell death . Therefore, this compound could potentially be used as a therapeutic agent in diseases characterized by the accumulation of such proteins, such as neurodegenerative diseases and certain types of cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and affect its activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core The final step often involves the formation of the isoxazole ring via cyclization reactions under specific conditions, such as the presence of N,N-dimethylformamide and sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole oxides, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares the benzimidazole and phenyl moieties but lacks the furan and isoxazole rings.
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea: This compound has a similar benzimidazole structure but includes a thiourea group instead of the isoxazole and furan rings.
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3/c26-21(17-12-19(28-25-17)18-9-4-10-27-18)22-14-6-3-5-13(11-14)20-23-15-7-1-2-8-16(15)24-20/h1-12H,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFBLXLWHXPLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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